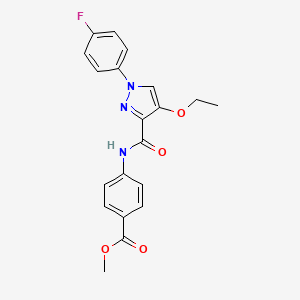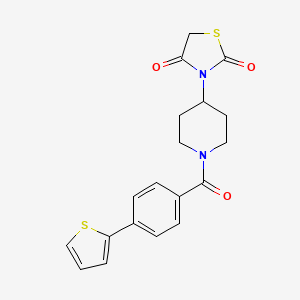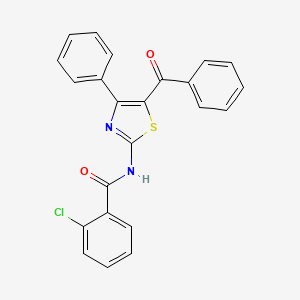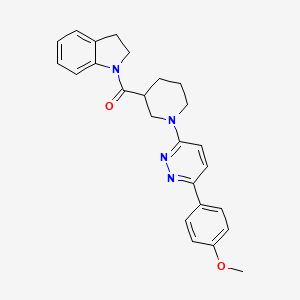
5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural features, such as pyrazole and oxadiazole moieties, which are known for their significance in medicinal chemistry due to their pharmacological potential and the possibilities for chemical modification .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic precursors such as diethyl oxalate, 1-(4-methoxyphenyl)ethan-1-one, or carboxylic acids, and employing reagents like sodium hydride, hydrazine hydrate, and phosphorus oxychloride . The synthesis process is carefully optimized to achieve the desired heterocyclic frameworks and to ensure the purity of the compounds, which is confirmed using techniques like high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
The molecular structures of related compounds are determined using various spectroscopic methods, including FT-IR, FT-NMR, and HRMS spectra. X-ray diffraction analysis is also employed to elucidate the spatial structure of these molecules, revealing details such as dihedral angles between rings and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the molecular interactions and properties of the compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole". However, the related compounds discussed in the papers are likely to undergo various chemical transformations due to the presence of reactive functional groups such as carbothioic O-acid and carboxamide groups . These transformations can be exploited to further modify the molecular structure and potentially enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their thermal stability, optical properties, and non-linear optical activity. For instance, one of the compounds was found to be thermally stable up to 190°C . The optical properties, including UV-vis absorption and fluorescence spectral characteristics, are influenced by the substituents on the aryl ring and the solvent polarity . The non-linear optical properties are attributed to the small energy gap between the frontier molecular orbitals .
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
Heterocyclic compounds, including oxadiazoles and pyrazoles, have been evaluated for their pharmacological potential. For instance, computational and pharmacological assessments have shown that derivatives of 1,3,4-oxadiazole and pyrazole exhibit toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their potential in cancer therapy and inflammation management.
Antibacterial Activity
The antibacterial activity of novel oxadiazole derivatives has been investigated, revealing significant efficacy against various bacterial strains. A study highlighted the synthesis of oxadiazoles that exhibited considerable antibacterial activity, with certain compounds outperforming standard drugs like Ampicillin against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Antitumor and Anticancer Properties
The structural framework of oxadiazoles and pyrazoles has been explored for antitumor and anticancer properties. Synthesis and characterization studies have led to the identification of compounds with notable cytotoxic activity against cancer cell lines, underscoring the therapeutic potential of these heterocycles in oncology (Hassan et al., 2014).
Insecticidal and Antimicrobial Applications
Research has extended into the insecticidal activities of oxadiazole derivatives, demonstrating effective control against pests like the diamondback moth. This suggests potential applications in agriculture for pest management (Qi et al., 2014). Additionally, the antimicrobial and antitubercular potential of these compounds has been explored, indicating their usefulness in addressing infectious diseases (Shingare et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole' involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole with 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazole", "3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole and 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable eluent.", "Step 5: Obtain the desired compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole'." ] } | |
CAS-Nummer |
1251599-01-5 |
Produktname |
5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole |
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.42 |
IUPAC-Name |
5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16N4O2S/c1-24-14-5-3-4-13(10-14)17-16(11-20-22-17)19-21-18(23-25-19)12-6-8-15(26-2)9-7-12/h3-11H,1-2H3,(H,20,22) |
InChI-Schlüssel |
ZOJKETHCWFXLAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)







![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
